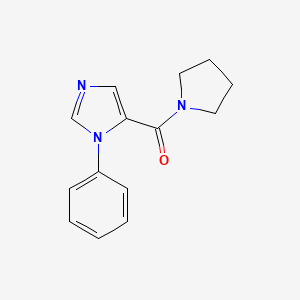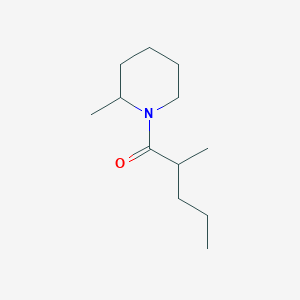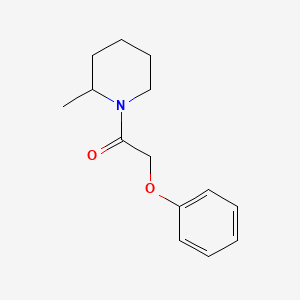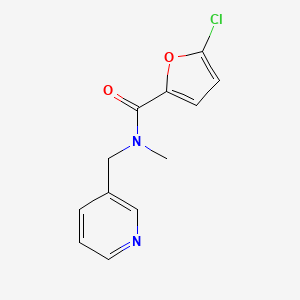
3-(4-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one, commonly known as 4F-PPP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. The chemical structure of 4F-PPP is similar to other cathinones such as MDPV and α-PVP, which are known for their stimulant properties.
Mécanisme D'action
The exact mechanism of action of 4F-PPP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
4F-PPP has been reported to produce a range of physiological and psychological effects. These include increased heart rate, blood pressure, and body temperature, as well as euphoria, alertness, and increased sociability. However, it can also cause negative effects such as anxiety, paranoia, and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4F-PPP in lab experiments is its potency, which allows for the use of smaller amounts of the compound. This can be beneficial in reducing costs and minimizing the risk of toxicity. However, the use of 4F-PPP in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on 4F-PPP. One area of interest is the development of new therapeutic agents based on the structure of 4F-PPP. Another direction is to investigate the long-term effects of 4F-PPP on the brain and other organs. Additionally, more research is needed to understand the mechanism of action of 4F-PPP and its potential for abuse.
Conclusion:
In conclusion, 4F-PPP is a synthetic cathinone that has gained popularity due to its potent psychoactive effects. It is commonly used in scientific research to study its effects on the central nervous system. The synthesis of 4F-PPP involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and 1-bromo-3-chloropropane in the presence of a base. 4F-PPP is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It produces a range of physiological and psychological effects, and its use in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects. Future research directions include the development of new therapeutic agents and the investigation of the long-term effects of 4F-PPP.
Méthodes De Synthèse
The synthesis of 4F-PPP involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and 1-bromo-3-chloropropane in the presence of a base. The resulting product is then purified using chromatography techniques. The yield of the synthesis process is reported to be around 25-30%.
Applications De Recherche Scientifique
4F-PPP has been used in scientific research to study its effects on the central nervous system. It is commonly used as a reference standard for the identification and quantification of cathinones in biological samples. 4F-PPP has also been used in animal studies to investigate its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSXTFMTJPKWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)







